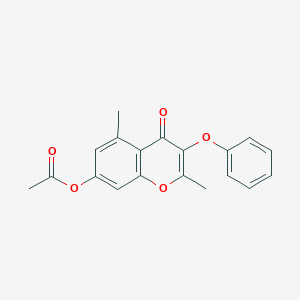
2,5-dimethyl-4-oxo-3-phenoxy-4H-chromen-7-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-dimethyl-4-oxo-3-phenoxy-4H-chromen-7-yl acetate, also known as DPOCA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DPOCA belongs to the family of coumarin derivatives and has been found to exhibit a wide range of biological activities.
Mechanism of Action
The mechanism of action of 2,5-dimethyl-4-oxo-3-phenoxy-4H-chromen-7-yl acetate is not fully understood. However, it has been suggested that 2,5-dimethyl-4-oxo-3-phenoxy-4H-chromen-7-yl acetate may exert its biological effects by modulating various signaling pathways in cells. For example, 2,5-dimethyl-4-oxo-3-phenoxy-4H-chromen-7-yl acetate has been found to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer development. 2,5-dimethyl-4-oxo-3-phenoxy-4H-chromen-7-yl acetate has also been shown to activate the Nrf2 signaling pathway, which is involved in antioxidant defense.
Biochemical and Physiological Effects:
2,5-dimethyl-4-oxo-3-phenoxy-4H-chromen-7-yl acetate has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in inflammation. 2,5-dimethyl-4-oxo-3-phenoxy-4H-chromen-7-yl acetate has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition, 2,5-dimethyl-4-oxo-3-phenoxy-4H-chromen-7-yl acetate has been shown to have a protective effect against oxidative stress-induced damage in cells.
Advantages and Limitations for Lab Experiments
2,5-dimethyl-4-oxo-3-phenoxy-4H-chromen-7-yl acetate has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. It also exhibits a wide range of biological activities, making it a versatile tool for studying various biological processes. However, there are also some limitations to using 2,5-dimethyl-4-oxo-3-phenoxy-4H-chromen-7-yl acetate in lab experiments. For example, it may exhibit non-specific effects on cells, making it difficult to interpret the results of experiments.
Future Directions
There are several future directions for research on 2,5-dimethyl-4-oxo-3-phenoxy-4H-chromen-7-yl acetate. One area of interest is the development of 2,5-dimethyl-4-oxo-3-phenoxy-4H-chromen-7-yl acetate derivatives that exhibit improved biological activity and specificity. Another area of interest is the investigation of the mechanism of action of 2,5-dimethyl-4-oxo-3-phenoxy-4H-chromen-7-yl acetate, which may provide insights into its potential therapeutic applications. Finally, the use of 2,5-dimethyl-4-oxo-3-phenoxy-4H-chromen-7-yl acetate in animal models of disease may provide valuable information on its potential as a therapeutic agent.
Synthesis Methods
2,5-dimethyl-4-oxo-3-phenoxy-4H-chromen-7-yl acetate can be synthesized using a multi-step process that involves the condensation of phenoxyacetic acid with 2,5-dimethyl-4-hydroxycoumarin in the presence of a dehydrating agent such as thionyl chloride. The resulting intermediate is then acetylated using acetic anhydride to yield the final product, 2,5-dimethyl-4-oxo-3-phenoxy-4H-chromen-7-yl acetate.
Scientific Research Applications
2,5-dimethyl-4-oxo-3-phenoxy-4H-chromen-7-yl acetate has been extensively studied for its potential applications in scientific research. It has been found to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, anticancer, and antimicrobial properties. 2,5-dimethyl-4-oxo-3-phenoxy-4H-chromen-7-yl acetate has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to have a protective effect against oxidative stress-induced damage in cells.
properties
IUPAC Name |
(2,5-dimethyl-4-oxo-3-phenoxychromen-7-yl) acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O5/c1-11-9-15(23-13(3)20)10-16-17(11)18(21)19(12(2)22-16)24-14-7-5-4-6-8-14/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVUXSRCJEJLLKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C(=O)C(=C(O2)C)OC3=CC=CC=C3)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dimethyl-4-oxo-3-phenoxy-4H-chromen-7-yl acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-({[1-amino-2-(3,4-diethoxyphenyl)ethylidene]amino}oxy)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-2-furamide](/img/structure/B5705389.png)
![ethyl 5-{[(2-benzoylhydrazino)carbonyl]amino}-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B5705394.png)
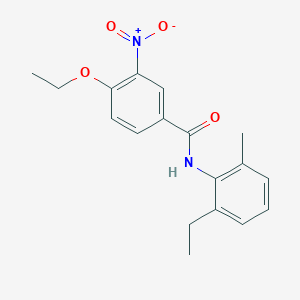
![N-{[(4-methoxyphenyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5705414.png)
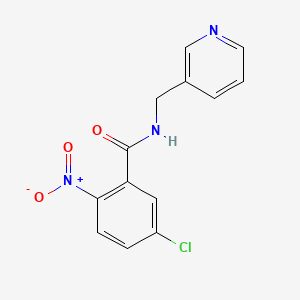
![2-[2-(2,4-dimethylphenoxy)ethyl]-2H-1,2,3-benzotriazole](/img/structure/B5705425.png)

![N-[4-(trifluoromethyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5705435.png)
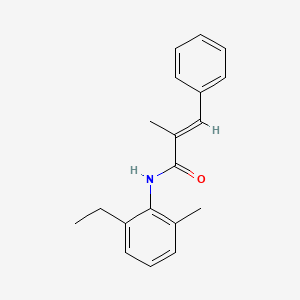
![2-[(2-chloro-6-fluorobenzyl)thio]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B5705454.png)
![methyl 5'-[(ethoxycarbonyl)amino]-2,3'-bithiophene-4'-carboxylate](/img/structure/B5705465.png)
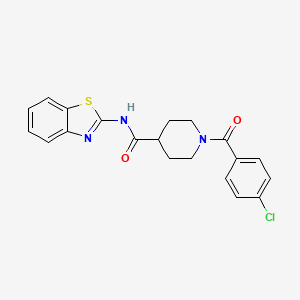
![N-cyclopentyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5705485.png)
